5-Fluoro-6-methyluracil
Overview
Description
5-Fluoro-6-methyluracil is a fluorinated derivative of uracil, a pyrimidine nucleobase This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methyluracil typically involves the fluorination of 6-methyluracil. One common method is the treatment of 6-methyluracil with elemental fluorine in acetic acid solutions. This reaction yields this compound and its derivatives . Another method involves the use of electrophilic fluorinating reagents such as Selectfluor™ in the presence of ionic liquids, which promotes efficient fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methyluracil undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Fluorinating Agents: Used for the initial synthesis of the compound.
Nucleophiles: For substitution reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
Scientific Research Applications
5-Fluoro-6-methyluracil has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents.
Biological Studies: The compound is used to study the effects of fluorinated nucleobases on DNA and RNA synthesis and function.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methyluracil involves its incorporation into nucleic acids, where it interferes with nucleoside metabolism. The fluorine atom at the 5-position disrupts the normal function of enzymes involved in DNA and RNA synthesis, leading to cytotoxicity and cell death . The compound can also inhibit thymidylate synthase, an enzyme critical for DNA synthesis, by forming a covalent complex with the enzyme and its cofactor .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a similar structure but without the methyl group at the 6-position.
6-Methyluracil: The parent compound without the fluorine atom at the 5-position.
5-Fluoro-1,3,6-trimethyluracil: A derivative with additional methyl groups.
Uniqueness
5-Fluoro-6-methyluracil is unique due to the presence of both a fluorine atom and a methyl group, which enhances its biological activity and stability compared to its analogs. The combination of these substituents allows for more effective inhibition of nucleic acid synthesis and greater resistance to metabolic degradation .
Properties
IUPAC Name |
5-fluoro-6-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVJAXFFVMSNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933278 | |
Record name | 5-Fluoro-6-methylpyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-99-5 | |
Record name | NSC33036 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-6-methylpyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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